(R)-2-(1-Aminoethyl)-4-fluoroaniline2hcl
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Overview
Description
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl is a chiral primary amine that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the asymmetric reduction of imines using ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . The reaction conditions often include the use of specific amino donors and molecular oxygen to drive the equilibrium towards the desired product .
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl may involve large-scale enzymatic processes that utilize ω-transaminase enzymes. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral amines as intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can lead to the formation of enzyme-substrate complexes or receptor-ligand complexes, triggering various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-(+)-1-(1-naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate in drug development .
Properties
Molecular Formula |
C8H11FN2 |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3/t5-/m1/s1 |
InChI Key |
JLTCGWBRNSZJIX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)N)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N)N |
Origin of Product |
United States |
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